Levonorgestrel-4beta,5-oxide
Descripción general
Descripción
Levonorgestrel-4beta,5-oxide is a synthetic derivative of levonorgestrel, a well-known progestogen used in various contraceptive methods. This compound is characterized by the presence of an epoxide group at the 4beta,5 position, which imparts unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Levonorgestrel-4beta,5-oxide typically involves the epoxidation of levonorgestrel. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in high purity suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: Levonorgestrel-4beta,5-oxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Diols: Formed from the oxidation of the epoxide group.
Dihydroxy Derivatives: Resulting from the reduction of the epoxide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Levonorgestrel-4beta,5-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and hormone receptor interactions.
Medicine: Explored for its potential use in contraceptive formulations and hormone therapy.
Industry: Utilized in the development of new pharmaceutical agents and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
Levonorgestrel-4beta,5-oxide exerts its effects by binding to progesterone and androgen receptors, similar to levonorgestrel. This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby preventing ovulation . The presence of the epoxide group may enhance its binding affinity and selectivity for these receptors, potentially leading to unique biological effects.
Comparación Con Compuestos Similares
Levonorgestrel: The parent compound, widely used in contraceptives.
Norgestrel: Another progestogen with similar uses.
Ethinyl estradiol: Often combined with progestogens in contraceptive formulations.
Uniqueness: Levonorgestrel-4beta,5-oxide is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Actividad Biológica
Levonorgestrel-4beta,5-oxide is a derivative of levonorgestrel, a synthetic progestin widely used in contraceptive methods. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, safety profile, and clinical implications.
Overview of Levonorgestrel
Levonorgestrel is primarily recognized for its role in emergency contraception and as a component of hormonal contraceptives. It functions mainly by preventing ovulation and altering the endometrial lining to inhibit implantation. Its efficacy ranges from 57% to 93% in preventing pregnancy depending on the timing of administration relative to ovulation .
Pharmacological Mechanism
Hormonal Activity:
Levonorgestrel acts on several hormone receptors:
- Progesterone Receptor (PR): Levonorgestrel exhibits high affinity for PR, with binding affinities ranging from 150 to 162% compared to reference ligands.
- Androgen Receptor (AR): It acts as a weak agonist for AR, which may lead to androgenic side effects such as acne and weight gain in some users .
- Estrogen Receptor (ER) and Glucocorticoid Receptor (GR): Minimal activity is noted at these receptors .
Metabolism and Pharmacokinetics
Levonorgestrel undergoes extensive hepatic metabolism, primarily through reduction and conjugation processes:
- Absorption: Oral bioavailability is approximately 95%, with peak plasma concentrations reached within 1 to 3 hours post-administration.
- Binding: It binds predominantly to sex hormone-binding globulin (SHBG) and albumin, with protein binding rates exceeding 98% .
- Elimination: The elimination half-life ranges from 24 to 32 hours. Metabolic pathways include the formation of various conjugates, primarily sulfates and glucuronides .
Biological Activity of this compound
This compound exhibits distinct biological activities compared to its parent compound. Research indicates that this metabolite may have altered receptor binding profiles and pharmacological effects.
Table 1: Comparative Binding Affinities of Levonorgestrel Derivatives
Compound | PR Binding Affinity (%) | AR Binding Affinity (%) | ER Binding Affinity (%) |
---|---|---|---|
Levonorgestrel | 150–162 | Weak | Negligible |
This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data on binding affinities for this compound is currently unavailable.
Clinical Implications and Safety Profile
Adverse Effects:
A systematic review highlighted that while most adverse reactions to levonorgestrel are mild and transient (e.g., nausea, headache), there are rare but serious events associated with its use. These include ectopic pregnancies and severe allergic reactions .
Case Studies:
One study focused on women who experienced failure of levonorgestrel emergency contraception. It reported a significantly higher incidence of ectopic pregnancies among users compared to non-users (adjusted odds ratio = 5.29) indicating the need for careful patient counseling regarding potential risks .
Propiedades
IUPAC Name |
(1S,2R,6R,8R,11R,12S,15R,16S)-16-ethyl-15-ethynyl-15-hydroxy-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3/t13-,14+,15+,16-,18+,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAADEDKZKKRMIM-HRCFVPAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]45[C@@H]3CCC(=O)[C@@H]4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51267-65-3, 51267-67-5 | |
Record name | Levonorgestrel-4beta,5-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051267653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levonorgestrel-4beta,5beta-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051267675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.